molecular formula C11H9FN4 B1400580 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 1159678-53-1

5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1400580
M. Wt: 216.21 g/mol
InChI Key: CMNVHFFKPLAZKU-UHFFFAOYSA-N
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Description

5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile (5-AFPC) is a novel synthetic compound that has recently been studied for its potential applications in research and laboratory experiments. It is a heterocyclic compound containing both nitrogen and carbon atoms. 5-AFPC has been studied for its biochemical and physiological effects, as well as its potential applications in research and laboratory experiments.

Scientific Research Applications

Antimicrobial Activity

The compound has been utilized in the synthesis of novel Schiff bases, which have demonstrated significant in vitro antimicrobial activity. These Schiff bases were synthesized using a derivative of 5-amino-1H-pyrazole-4-carbonitrile and have shown excellent activity against various microorganisms (Puthran et al., 2019).

Synthetic Approaches

Facile synthetic approaches using this compound have led to the development of new pyrazole-4-carbonitrile derivatives. These derivatives have applications in creating new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali et al., 2016).

Unexpected Compound Formation

An interesting discovery occurred during attempts to obtain 5-substituted tetrazoles from carbonitriles, leading to the unexpected formation of 1H-pyrazolo[3,4-d]pyrimidine derivatives from derivatives of 5-amino-1H-pyrazole-4-carbonitrile (Faria et al., 2013).

Catalytic Synthesis

The compound has been employed in a novel, facile, one-pot, multicomponent protocol for its synthesis. This process utilizes alumina–silica-supported MnO2 as a recyclable catalyst in water, leading to the production of 5-amino-1H-pyrazole-4-carbonitrile derivatives (Poonam & Singh, 2019).

Green Synthetic Methods

The compound is integral in microwave-assisted schemes for synthesizing Schiff base scaffolds of pyrazole nuclei. These methods are more environmentally friendly due to the significant reduction in organic solvents, resulting in fewer hazardous residues (Karati et al., 2022).

Corrosion Inhibition

Pyranopyrazole derivatives synthesized from this compound have been investigated as inhibitors for mild steel corrosion in acidic solutions, displaying high inhibition efficiency (Yadav et al., 2016).

Crystal and Molecular Structure Analysis

The crystal structure of derivatives of 5-amino-1H-pyrazole-4-carbonitrile has been studied, providing insight into intermolecular interactions and stabilization mechanisms in these compounds (Fathima et al., 2014).

properties

IUPAC Name

5-amino-1-(4-fluoro-2-methylphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4/c1-7-4-9(12)2-3-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNVHFFKPLAZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101176673
Record name 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile

CAS RN

1159678-53-1
Record name 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159678-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101176673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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